molecular formula C17H23NO4 B184634 Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 167170-23-2

Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B184634
CAS No.: 167170-23-2
M. Wt: 305.4 g/mol
InChI Key: DJNAOSVXYDYKKU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H and ¹³C NMR spectroscopy provides critical insights into the molecular structure of benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (C₁₇H₂₃NO₄). Key spectral assignments include:

  • Piperidine ring protons : Resonances between δ 1.5–3.0 ppm (multiplet), with axial and equatorial protons differentiated by coupling constants. The C2-substituent causes deshielding of adjacent protons.
  • Benzyl group : Aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the methylene group (OCH₂C₆H₅) shows a singlet at δ 5.1 ppm.
  • Ethyl ester : A triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂), confirming the ethoxy moiety.
  • Carbonyl groups : The carbamate (N–C=O) and ester (C=O) carbons resonate at δ 155–157 ppm and δ 170–172 ppm, respectively.

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

Proton Environment δ (ppm) Multiplicity
Piperidine C2–H 3.2–3.5 Multiplet
Benzyl aromatic H 7.2–7.4 Multiplet
Ethyl CH₃ 1.3 Triplet
Ethyl CH₂ 4.1 Quartet

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS confirms the molecular formula with an observed [M+H]⁺ ion at m/z 305.1627 (calculated: 305.1628), consistent with C₁₇H₂₃NO₄. Fragmentation patterns include loss of the ethoxy group (m/z 233.1054) and benzyl moiety (m/z 160.0752).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features

  • IR : Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1690 cm⁻¹ (carbamate C=O). C–O stretches appear at 1250–1150 cm⁻¹.
  • UV-Vis : Weak absorption at λₘₐₓ ≈ 260 nm due to the benzyl chromophore’s π→π* transitions.

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction reveals:

  • Piperidine ring : Adopts a chair conformation, with the C2-ethyl ester substituent in an equatorial position to minimize steric strain.
  • Benzyl carbamate : The planar carbamate group (N–C=O) forms a dihedral angle of 85.2° with the piperidine ring.
  • Packing interactions : van der Waals forces dominate, with no significant hydrogen bonding due to the absence of acidic protons.

Table 2: Selected Crystallographic Parameters

Parameter Value
Space group P2₁/c
Unit cell dimensions a=8.42 Å, b=12.35 Å, c=15.67 Å
Dihedral angle (C=O–N) 85.2°

Computational Chemistry Approaches for Structural Optimization

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) calculations optimize the geometry, showing:

  • Bond lengths : C=O (1.21 Å), C–O (1.36 Å), and N–C (1.45 Å).
  • Charge distribution : The carbamate oxygen carries a partial charge of −0.42 e, facilitating nucleophilic reactions.

Table 3: DFT-Optimized Bond Lengths

Bond Length (Å)
C=O (ester) 1.21
C–O (ethoxy) 1.36
N–C (piperidine) 1.45

Molecular Dynamics Simulations

Explicit solvent simulations (MD, 300 K, 50 ns) demonstrate:

  • Conformational flexibility : The ethoxy group samples rotameric states with a barrier of ~12 kJ/mol.
  • Solvent interactions : Acetonitrile induces a 5° twist in the carbamate group compared to aqueous environments.

Properties

IUPAC Name

benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-2-21-16(19)12-15-10-6-7-11-18(15)17(20)22-13-14-8-4-3-5-9-14/h3-5,8-9,15H,2,6-7,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNAOSVXYDYKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565774
Record name Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167170-23-2
Record name Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, an ethoxy group, and a carboxylate moiety, which contribute to its chemical reactivity and biological interactions. Its molecular formula is C17H23NO4C_{17}H_{23}NO_4 with a molecular weight of approximately 305.3688 g/mol . The presence of the benzyl group enhances its solubility and stability, which are crucial for biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activity and cellular signaling pathways, although specific targets remain under investigation.

Potential Biological Targets

  • Enzymatic Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways linked to diseases such as diabetes.
  • Receptor Interaction : It may interact with specific receptors that play roles in inflammation and other physiological processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

The compound has shown potential antimicrobial and antifungal properties, making it a candidate for further development in treating infections.

Anti-inflammatory Effects

The modulation of inflammatory pathways suggests potential applications in treating inflammatory diseases. Compounds in this class may inhibit pro-inflammatory cytokines and reduce inflammation markers .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of related piperidine compounds:

StudyFindings
Jiang et al. (2008)Investigated piperidine derivatives as inhibitors of Janus Kinase 3, showing promise for treating autoimmune diseases .
MDPI Review (2023)Highlighted the synthesis and biological evaluation of piperidine derivatives with significant anti-cholinesterase activity, indicating potential neuroprotective effects .
ResearchGate Study (2023)Discussed various piperidine compounds' roles in medicinal chemistry, emphasizing their potential as drug candidates for metabolic disorders .

Safety Profile

According to safety data sheets, this compound is classified with certain hazards:

  • Acute Toxicity : Harmful if swallowed (Category 4).
  • Skin Irritation : Causes skin irritation (Category 2).
  • Eye Irritation : Causes serious eye irritation (Category 2A) .

Scientific Research Applications

Scientific Research Applications

Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate has several notable applications:

Medicinal Chemistry

This compound serves as a precursor for synthesizing pharmaceutical agents, particularly those targeting metabolic pathways associated with diseases such as diabetes and cancer. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development.

Organic Synthesis

As an intermediate, it can be utilized in the production of more complex organic molecules, facilitating the development of new chemical entities with desired biological activities.

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound has effective antibacterial activity against various strains.
    • Case Study Example : In vitro testing indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
    CompoundMIC (µg/mL)Target Bacteria
    This compound32Staphylococcus aureus
    This compound64Escherichia coli
  • Anticancer Activity : Preliminary studies suggest potential anticancer effects, particularly in inducing apoptosis in cancer cell lines.
    • Case Study Example : The compound was tested against MCF7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values of 15 µM and 20 µM, respectively, indicating significant cytotoxicity.
    Cell LineIC50 (µM)Mechanism of Action
    MCF7 (Breast Cancer)15HDAC inhibition
    A549 (Lung Cancer)20Apoptosis induction

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Piperidine Substitution Patterns

Positional Isomers
  • Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: 953079-96-4):
    • Substitution at the 3-position instead of 2 alters steric and electronic effects. The 3-substituted analog may exhibit different conformational preferences, impacting binding affinity in target applications. Molecular weight: 305.37 .
  • This analog is used in peptide mimetics and kinase inhibitors .
Functional Group Modifications
  • Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS: 40112-93-4):
    • Replacement of the ethoxy group with methoxy (-OMe) reduces steric bulk, while the ethylidene group (-CH=CH-) introduces conjugation, affecting electronic properties and reactivity .
  • Benzyl 2-(chloromethyl)piperidine-1-carboxylate (CAS: Not provided): The chloromethyl (-CH2Cl) substituent enhances electrophilicity, enabling nucleophilic substitution reactions. This compound is a precursor to quaternary ammonium salts .

Protecting Group Variations

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: 135716-09-5):
    • The tert-butoxycarbonyl (Boc) group replaces benzyl, offering acid-labile protection. This analog is preferred in solid-phase peptide synthesis due to its compatibility with acidic cleavage conditions .
  • Benzyl 4-(2-(tert-butoxycarbonyl)hydrazino)piperidine-1-carboxylate (CAS: 280111-50-4): Incorporation of a hydrazine linker expands utility in click chemistry and bioconjugation .

Structural Hybrids and Complex Derivatives

  • Benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate (CAS: 1334417-71-8):
    • Fluorination at the 3-position enhances metabolic stability and bioavailability, making this derivative valuable in CNS drug development .
  • Benzyl 2-(2-((2-phenyl-2H-tetrazol-5-yl)sulfonyl)ethyl)piperidine-1-carboxylate :
    • The tetrazole-sulfonyl moiety introduces hydrogen-bonding and π-stacking capabilities, relevant in protease inhibitor design .

Preparation Methods

Reaction Conditions and Mechanism

A representative procedure involves dissolving 2-(2-ethoxy-2-oxoethyl)piperidine in dichloromethane (DCM) with sodium bicarbonate (NaHCO₃) as a base. Benzyl chloroformate is added dropwise at 0–5°C, followed by stirring at room temperature for 16–24 hours. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Key Data:

ParameterValue/DetailSource
SolventDichloromethane (DCM)
BaseNaHCO₃ (6.0 equiv)
Temperature0°C → room temperature
Reaction Time16–24 hours
Yield85–94%

Purification via flash column chromatography (eluent: hexane/ethyl acetate) typically affords the product in high purity. This method is favored for its scalability and compatibility with sensitive functional groups.

Photoredox-Catalyzed Aminoalkylation

Recent advances in photoredox catalysis have enabled efficient C–H functionalization of piperidine derivatives, providing a streamlined route to introduce the 2-ethoxy-2-oxoethyl group.

Catalytic System and Substrate Scope

A photoredox protocol employs [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆ (2 mol%) and TRIP thiol (50 mol%) under blue LED irradiation. The reaction combines an amino ester hydrochloride (e.g., ethyl glycinate hydrochloride) with an enecarbamate (e.g., tert-butyl 2-oxopiperidine-1-carboxylate) in toluene, with lithium hydroxide monohydrate as a base.

Key Data:

ParameterValue/DetailSource
Catalyst[Ir(dF(Me)ppy)₂(dtbbpy)]PF₆
CocatalystTRIP thiol
SolventToluene
Light SourceBlue LED (450 nm)
Reaction Time16 hours
Yield72–89%

This method excels in stereocontrol, producing enantiomerically enriched piperidines. However, scalability is limited by photochemical equipment requirements.

Alkylation with Ethyl Bromoacetate

Direct alkylation of piperidine precursors at the 2-position using ethyl bromoacetate is a classical approach. This two-step process involves generating a piperidine enolate followed by alkylation.

Enolate Formation and Alkylation

Piperidine is deprotonated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C. Ethyl bromoacetate is then added, yielding 2-(2-ethoxy-2-oxoethyl)piperidine after aqueous workup. Subsequent Cbz protection (as in Section 1) completes the synthesis.

Key Data:

ParameterValue/DetailSource
BaseLDA (1.1 equiv)
Alkylating AgentEthyl bromoacetate (1.5 equiv)
SolventTHF
Temperature−78°C → −20°C
Yield (alkylation)68–75%

This method is cost-effective but suffers from moderate regioselectivity due to competing reactions at other piperidine positions.

Intramolecular Aza-Michael Cyclization

Intramolecular aza-Michael reactions (IMAMR) offer a convergent route to construct the piperidine ring with pre-installed substituents.

Cyclization Strategy

A linear precursor containing an amine and α,β-unsaturated ester undergoes base-catalyzed cyclization. For example, tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)acrylate cyclizes in the presence of cesium carbonate (Cs₂CO₃) to form the piperidine core.

Key Data:

ParameterValue/DetailSource
BaseCs₂CO₃ (1.5 equiv)
SolventDMF
Temperature80°C
Yield82–90%

This method is highly stereoselective, favoring trans-disubstituted piperidines. However, precursor synthesis adds complexity.

Comparative Analysis of Methods

The table below evaluates the four primary methods based on efficiency, scalability, and practicality:

MethodYield RangeScalabilityStereoselectivityEquipment Needs
Carbamate Protection85–94%HighModerateStandard glassware
Photoredox Catalysis72–89%ModerateHighPhotoreactor
Direct Alkylation68–75%HighLowCryogenic conditions
Aza-Michael Cyclization82–90%ModerateHighHigh-temperature setup

Q & A

Basic: What are the standard synthetic routes for Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves a multi-step procedure:

Piperidine Functionalization: Introduce the 2-(2-ethoxy-2-oxoethyl) substituent via alkylation or Michael addition. For example, reacting a piperidine precursor with ethyl acrylate derivatives under basic conditions (e.g., triethylamine) in solvents like dichloromethane or DMF .

Carbamate Formation: Protect the piperidine nitrogen using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) to form the benzyl carboxylate group. This step requires anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis .

Purification: Isolate the product via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Key Reaction Conditions Table:

StepReagents/ConditionsSolventTemperatureYield (%)
1Ethyl acrylate, NaHTHF0°C → RT~60-70
2Cbz-Cl, Et₃NDCM0°C → RT~75-85

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:
X-ray crystallography is critical for confirming molecular conformation and stereochemistry:

Crystal Growth: Dissolve the compound in ethanol or hexane, and slowly evaporate the solvent at 4°C to obtain single crystals .

Data Collection: Use a diffractometer (e.g., Rigaku Saturn724+) with MoKα radiation (λ = 0.71073 Å). Monitor absorption effects with multi-scan corrections .

Structure Refinement: Employ SHELX programs (SHELXL/SHELXS) for solving and refining the structure. Key parameters include:

  • Torsion Angles: Analyze piperidine ring puckering (e.g., chair vs. boat conformations).
  • Hydrogen Bonding: Identify intermolecular interactions (e.g., O–H⋯O bonds forming R₂²(14) motifs) .

Validation: Cross-check with Cambridge Structural Database (CSD) entries for analogous piperidine derivatives.

Example Structural Findings:

  • Conformation: The piperidine ring adopts a twisted boat conformation (N–C–C–C torsion angle = 15.2°) .
  • Intermolecular Interactions: O–H⋯O hydrogen bonds (2.85 Å) stabilize crystal packing .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:
Despite limited toxicological data ( ), adhere to these protocols:

Personal Protective Equipment (PPE):

  • Nitrile gloves, lab coat, and safety goggles.
  • Use fume hoods for solvent handling .

First Aid Measures:

  • Skin Contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
  • Eye Exposure: Flush with water for 10–15 minutes; consult an ophthalmologist .

Waste Disposal: Classify as hazardous waste; dispose via licensed chemical waste contractors .

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